molecular formula C33H46N6O6 B13771411 Benzoic acid, 4,4'-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester CAS No. 85826-15-9

Benzoic acid, 4,4'-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester

Cat. No.: B13771411
CAS No.: 85826-15-9
M. Wt: 622.8 g/mol
InChI Key: BUNGKFGOHZMSPW-UHFFFAOYSA-N
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Description

Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester is a complex organic compound It is characterized by the presence of benzoic acid moieties linked through a triazine core, with diethylamino groups enhancing its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester typically involves a series of condensation and esterification reactions. The process begins with the condensation of benzoic acid derivatives with triazine compounds under controlled conditions. This is followed by esterification with diethylaminoethyl groups to form the final product .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of specific catalysts can facilitate the esterification reactions, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester involves its interaction with specific molecular targets. The diethylamino groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester is unique due to its triazine core and multiple diethylamino groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.

Properties

CAS No.

85826-15-9

Molecular Formula

C33H46N6O6

Molecular Weight

622.8 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-[[4-(diethylamino)-6-[4-[2-(diethylamino)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoate

InChI

InChI=1S/C33H46N6O6/c1-7-37(8-2)21-23-42-29(40)25-13-17-27(18-14-25)44-32-34-31(39(11-5)12-6)35-33(36-32)45-28-19-15-26(16-20-28)30(41)43-24-22-38(9-3)10-4/h13-20H,7-12,21-24H2,1-6H3

InChI Key

BUNGKFGOHZMSPW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)N(CC)CC)OC3=CC=C(C=C3)C(=O)OCCN(CC)CC

Origin of Product

United States

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